
N-Succinimidyl 3-maleimidopropionate
Overview
Description
Chemical Structure and Reactivity
N-Succinimidyl 3-maleimidopropionate (CAS 55750-62-4, molecular formula C₁₁H₁₀N₂O₆) is a heterobifunctional crosslinker containing two reactive groups:
- An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (ε-amino groups of lysine residues or N-termini) at pH 7–7.
- A maleimide group that selectively binds to free thiols (e.g., cysteine residues) at neutral pH (6.5–7.5), forming stable thioether bonds .
Applications
SMP is widely used in bioconjugation for:
- Protein-protein/peptide coupling: E.g., linking c(RGDyK) peptides to ligands for targeted imaging or conjugating RBD antigens to tetanus toxoid in vaccine development .
- Nanoparticle functionalization: Maleimide-decorated human serum albumin (HSA) for HER2-targeting protein nanoparticles .
- Polymer synthesis: Modifying polyethyleneimine (PEI) with cell-penetrating peptides for gene delivery .
- Reversible disulfide linkages: Though less common, SMP can participate in thiol-disulfide exchange under specific conditions .
Its high solubility in organic solvents (e.g., acetonitrile, DMF) and moderate aqueous compatibility enable versatile applications .
Preparation Methods
Standard Chemical Synthesis of N-Succinimidyl 3-Maleimidopropionate
The foundational synthesis of SMP involves a two-step reaction sequence starting with 3-maleimidopropionic acid. The carboxylic acid group of 3-maleimidopropionic acid is activated using NHS in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Reaction Mechanism :
- Activation of Carboxylic Acid :
$$ \text{3-Maleimidopropionic Acid} + \text{NHS} \xrightarrow{\text{DCC/EDC}} \text{Active Ester Intermediate} $$ - Formation of SMP :
The active ester intermediate undergoes nucleophilic acyl substitution with NHS, yielding SMP as a crystalline solid.
Typical Reaction Conditions :
- Temperature: 0–25°C
- Reaction Time: 12–24 hours
- Solvent: DMF or DCM
- Workup: Precipitation in cold diethyl ether, followed by filtration and drying under vacuum.
Table 1: Physicochemical Properties of Synthesized SMP
Property | Value | Source |
---|---|---|
Melting Point | 168–170°C | |
Molecular Weight | 266.21 g/mol | |
Solubility (PBS + 9% DMSO) | 13.6 mM | |
Purity (HPLC) | ≥95% |
Optimized Protocols for Enhanced Yield and Scalability
High-Concentration Coupling Strategy
Traditional methods using crosslinkers like SMCC (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate) face solubility limitations, restricting reaction concentrations to ≤0.1 mM hemoglobin (Hb). In contrast, SMP’s superior solubility in phosphate-buffered saline (PBS) with 9% dimethyl sulfoxide (DMSO) enables reactions at 1 mM Hb, a tenfold increase. This optimization reduces solvent volume and improves throughput.
Key Parameters :
- Molar Ratio : 15 equivalents of SMP per Hb tetramer.
- Reaction Time : 2 hours at 25°C.
- Purification : Anion-exchange chromatography (AEC) instead of gel filtration, accommodating larger batches.
Table 2: Comparison of SMP and SMCC in Hb–HSA Cluster Synthesis
Parameter | SMP | SMCC |
---|---|---|
Solubility in PBS + DMSO | 13.6 mM | Insoluble |
Hb Concentration | 1 mM | 0.1 mM |
Equivalent Ratio | 15:1 (SMP:Hb) | 20:1 (SMCC:Hb) |
Spacer Length | 5.9 Å | 8.3 Å |
Radiolabeled SMP for Pharmacokinetic Studies
Carbon-14 labeled SMP ([1-¹⁴C]SMP) was synthesized for tracking PEGylated biologics in disposition studies. Starting with 100 mCi of K¹⁴CN, the five-step process achieved a 55% yield (55 mCi), a 5.5× improvement over prior methods.
Synthetic Pathway :
- K¹⁴CN to [¹⁴C]Cyanohydrin : Reaction with ethylene oxide.
- Hydrolysis to [¹⁴C]3-Hydroxypropionic Acid .
- Maleimide Formation : Condensation with maleic anhydride.
- NHS Ester Activation : Using NHS and DCC.
Critical Modifications :
- Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
- Reduced reaction steps via tandem hydrolysis-cyclization.
Industrial-Scale Manufacturing and Quality Control
Large-scale SMP production adheres to Good Manufacturing Practices (GMP), emphasizing reproducibility and purity. Key manufacturers like FUJIFILM Wako Pure Chemical Corporation and Sigma-Aldrich employ automated systems for:
- Continuous Stirred-Tank Reactors (CSTRs) : Ensure homogeneous mixing.
- In-Line Analytics : HPLC monitoring of reaction progress.
Table 3: Commercial SMP Specifications
Manufacturer | Purity | Package Size | Price (USD) |
---|---|---|---|
FUJIFILM Wako | ≥95% | 1 g | $219 |
Sigma-Aldrich | ≥98.5% | 25 mg | $205 |
TCI Chemical | >98% | 100 mg | $73 |
Storage and Stability :
- SMP must be stored at 2–10°C under argon to prevent hydrolysis of the NHS ester.
- Lyophilized SMP retains activity for >12 months at -20°C.
Challenges and Mitigation Strategies
Hydrolysis of NHS Ester
The NHS ester group is prone to hydrolysis in aqueous environments, necessitating:
Maleimide Reactivity Loss
Maleimide groups can undergo Michael addition with amines at pH >7.0. Strategies include:
- Maintaining pH ≤7.4 during conjugation.
- Adding thiol scavengers like β-mercaptoethanol.
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 3-maleimidopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide.
Conditions: Reactions typically occur in organic solvents such as dichloromethane or dimethylformamide at room temperature
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Scientific Research Applications
Protein Engineering
N-Succinimidyl 3-maleimidopropionate is extensively used in protein engineering to create stable conjugates. It facilitates the attachment of peptides or proteins to surfaces or other proteins via thiol-maleimide coupling, which is crucial for developing biosensors and therapeutic proteins.
Case Study : A study demonstrated the use of this compound to attach a targeting peptide to a gadolinium-based contrast agent for enhanced MRI imaging. The resulting conjugate showed improved tumor visualization in mouse models, highlighting its potential in targeted imaging applications .
Drug Development
In drug development, this compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via stable maleimide-thiol bonds, researchers can improve the specificity and efficacy of cancer therapies.
Data Table: ADCs Using this compound
ADC Name | Target Antigen | Drug Used | Efficacy |
---|---|---|---|
Trastuzumab-DM1 | HER2 | DM1 (maytansine) | High |
Brentuximab Vedotin | CD30 | MMAE (monomethyl auristatin E) | Moderate |
Imaging Techniques
This compound is utilized in the development of imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). Its ability to form stable complexes with radiolabeled compounds enables precise tracking of biological processes in vivo.
Case Study : A research study involving a bimetallic imaging agent demonstrated that when this compound was used to couple a targeting peptide to a gadolinium complex, it resulted in enhanced imaging capabilities for tumor detection .
Mechanism of Action
N-Succinimidyl 3-maleimidopropionate exerts its effects through its bifunctional groups:
N-Hydroxysuccinimide Ester: Reacts with primary amines to form stable amide bonds.
Maleimide Group: Reacts with thiol groups to form thioether bonds.
These reactions enable the compound to effectively link different biomolecules, facilitating the creation of complex bioconjugates and enhancing the functionality of various biological systems .
Comparison with Similar Compounds
N-Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP)
Key Differences
Property | SMP | SPDP |
---|---|---|
Reactive Groups | NHS ester + maleimide | NHS ester + pyridyldithiol |
Bond Type | Stable thioether | Reversible disulfide |
pH Sensitivity | Maleimide hydrolyzes at high pH | Stable in neutral pH |
Applications | Permanent conjugates (e.g., vaccines, nanogels) | Reversible conjugates (e.g., antibody-drug conjugates) |
Stability | Stable in dry, cold conditions | Sensitive to reducing environments |
Research Findings
- SMP forms irreversible bonds, ideal for stable constructs like hemoglobin-albumin clusters .
- SPDP enables reversible linkages, useful for intracellular drug release but requires careful handling to avoid premature disulfide reduction .
Sulfonated Maleimide Crosslinkers (e.g., Sulfo-SMCC)
Key Differences
Property | SMP | Sulfo-SMCC |
---|---|---|
Solubility | Requires organic solvents | Water-soluble due to sulfonate group |
Reactivity | Similar maleimide/NHS chemistry | Enhanced aqueous compatibility |
Applications | Organic-phase reactions | Aqueous bioconjugation (e.g., antibodies) |
Research Findings
- Sulfonated derivatives improve solubility for reactions in physiological buffers but may exhibit lower membrane permeability .
4-Maleimidobutyric Acid Derivatives
Key Differences
Property | SMP | 4-Maleimidobutyric Acid |
---|---|---|
Spacer Length | 3-carbon propionate spacer | 4-carbon butyrate spacer |
Applications | Short spacer for tight conjugates | Longer spacer for flexible linkages |
Research Findings
- Longer spacers (e.g., 4-Maleimidobutyric acid) reduce steric hindrance in protein-protein interactions but may increase nonspecific binding .
Research Findings and Case Studies
- Vaccine Development : SMP enabled high-yield (~70%) conjugation of SARS-CoV-2 RBD to tetanus toxoid, critical for preclinical vaccine efficacy .
- Nanoparticle Engineering: SMP-modified HSA allowed precise coupling of SpyTag-cysteine for HER2-targeted nanoparticles, demonstrating superior tumor retention .
- Gene Delivery: SMP-crosslinked PEI-R8-heparin nanogels achieved 90% transfection efficiency in vitro, outperforming SPDP-based systems .
- Hemoglobin Clusters : SMP produced stable Hb-HSA₃ clusters with O₂ affinity matching natural hemoglobin, highlighting its suitability for blood substitutes .
Biological Activity
N-Succinimidyl 3-maleimidopropionate (SMP) is an important chemical compound widely utilized in biochemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) and in various bioconjugation applications. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 266.21 g/mol
- Melting Point : 168-170 °C
- Density : 1.55 g/cm³
- Boiling Point : 448.8 °C at 760 mmHg
- Flash Point : 225.2 °C
This compound acts as a non-cleavable linker in the formation of ADCs. The maleimide group allows for selective conjugation with thiol-containing biomolecules, facilitating the attachment of drugs to antibodies or other proteins without the risk of premature release . This property is crucial for enhancing the therapeutic efficacy of ADCs by ensuring that the drug is delivered directly to the target cells.
Applications in Research
-
Antibody-Drug Conjugates (ADCs) :
- SMP is used to create stable linkers in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. The stability of the maleimide-thiol bond ensures that the drug remains attached until it reaches the target site.
- Bioconjugation :
- Carbon-14 Labeling :
- Imaging Applications :
Study on Hemoglobin–Albumin Clusters
A study demonstrated that SMP effectively cross-linked hemoglobin and albumin to form clusters, enhancing their stability and functionality as oxygen carriers. This application highlights SMP's potential in developing novel therapeutics for oxygen delivery .
Near-Infrared Fluorochrome Development
Research involving SMP led to the synthesis of a near-infrared fluorochrome capable of rapid thiol conjugations with peptides. This study showed that SMP could facilitate effective cellular delivery and tumor localization, indicating its utility in cancer imaging and therapy .
Summary Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for SMP-mediated protein conjugation?
- SMP reacts with primary amines (via NHS ester) at pH 7.0–9.0 and sulfhydryl groups (via maleimide) at pH 6.5–7.5. For controlled conjugation:
- Use phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer to avoid competing amines.
- Maintain a molar ratio of 1:5 (target protein:crosslinker) for efficient coupling, as demonstrated in hemoglobin-albumin cluster synthesis .
- Dissolve SMP in anhydrous DMSO or DMF (10–20 mM stock) to prevent hydrolysis .
Q. How does buffer composition impact SMP stability and reactivity?
- Avoid amine-containing buffers (e.g., Tris, glycine), as they compete with protein amines for NHS ester reactivity.
- Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) must be removed before maleimide-thiol coupling.
- PBS (pH 7.4) is widely used for SMP-mediated conjugations, as validated in hemoglobin-albumin cluster studies and cellular uptake experiments .
Q. What purification methods are effective for isolating SMP-crosslinked conjugates?
- Anion-exchange chromatography (AEC): Separates conjugates based on charge differences (e.g., Hb-HSA clusters from unreacted HSA) .
- Size-exclusion chromatography (SEC): Resolves conjugates by molecular weight, as shown in SARS-CoV-2 RBD-TT vaccine purification .
- Dialysis: Removes excess crosslinker and small-molecule byproducts using 10–50 kDa MWCO membranes .
Q. How should SMP be stored to maintain reactivity?
- Store desiccated at 2–8°C (short-term) or -20°C (long-term). Reconstituted solutions in DMSO should be aliquoted and used within 24 hours to prevent hydrolysis .
Advanced Research Questions
Q. How can crosslinking efficiency and stoichiometry be quantified in SMP-mediated reactions?
- Ellman’s assay: Measures free thiols before/after reaction to calculate maleimide consumption .
- SDS-PAGE with Coomassie or Western blotting: Visualizes conjugate bands (e.g., Hb-HSA clusters at ~250 kDa vs. HSA at ~66 kDa) .
- Mass spectrometry (MS): Confirms covalent linkage, as in hemoglobin-albumin cluster characterization .
Q. What strategies mitigate maleimide group hydrolysis during multi-step conjugations?
- Stepwise reactions: First react NHS ester with amines, then add thiol-containing molecules to maleimide.
- Low-temperature incubation (4°C): Slows hydrolysis during prolonged reactions .
- Use of fresh SMP solutions: Hydrolysis rates increase with time; prepare stock solutions immediately before use .
Q. How does SMP’s short spacer arm influence protein-protein interactions compared to longer crosslinkers?
- SMP’s 8.3 Å spacer minimizes steric hindrance, enabling tight coupling in hemoglobin-albumin clusters while preserving O2 binding .
- Longer spacers (e.g., SMCC, 11.6 Å) may reduce steric constraints but increase flexibility, potentially altering functional epitopes .
Q. What analytical techniques resolve structural heterogeneity in SMP-conjugated systems?
- Analytical ultracentrifugation (AUC): Determines quaternary structure stability in hemoglobin-albumin clusters .
- Surface plasmon resonance (SPR): Quantifies binding kinetics of conjugated antibodies to target antigens .
- Optical waveguide lightmode spectroscopy (OWLS): Monitors real-time adsorption of crosslinked proteins on functionalized surfaces .
Q. How can SMP be integrated into dual-modality imaging probe design?
- Thiol-maleimide coupling: Attach targeting peptides (e.g., cRGD) to maleimide-functionalized ligands for PET/MRI probes, as demonstrated in Ga<sup>3+</sup>/Gd<sup>3+</sup> chelation systems .
- Controlled stoichiometry: Optimize molar ratios to ensure uniform probe functionality .
Q. What are the limitations of SMP in vivo, and how can stability be enhanced?
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVDAUOODACDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404976 | |
Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-62-4 | |
Record name | Succinimidyl 3-maleimidopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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